Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate
Overview
Description
“Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate” is a chemical compound with the molecular formula C12H14ClNO2 . It is a solid substance and is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for “Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate” is 1S/C12H14ClNO2/c1-16-12(15)10-5-4-9(8-11(10)13)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 . This indicates the presence of a pyrrolidine ring attached to a benzene ring with a methyl ester group and a chlorine atom.Physical And Chemical Properties Analysis
“Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate” is a solid substance . It has a molecular weight of 239.7 g/mol . The melting point is between 133 - 135 degrees Celsius .Scientific Research Applications
Pyrrolidine is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
The review reported bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The structure–activity relationship (SAR) of the studied compounds was also described .
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Drug Discovery
- Application: Pyrrolidine, a component of the compound you mentioned, is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- Method: The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Results: Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol have been reported .
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Therapeutic Potential
- Application: Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .
- Method: The combination of different pharmacophore in a pyrrole and pyrrolidine ring system has led to more active compounds .
- Results: These are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
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Catalytic Asymmetric Grignard Cross-Coupling Reactions
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Biological Activities of Indole Derivatives
- Application: Indole derivatives, which are structurally similar to pyrrolidine, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Method & Results: Specific methods and results are not provided in the source .
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Separation of 4C-Substituted Pyrrolidin-2-One Derivatives
- Application: 4C-substituted pyrrolidin-2-one derivatives, which are structurally related to pyrrolidine, can be separated using certain chiral stationary phases .
- Method: The use of amylose-based chiral stationary phases with 5-chloro-2-methylphenylcarbamate or 3-chloro-4-methylphenylcarbamate is recommended .
- Results: 80% of the studied 4C-substituted pyrrolidin-2-one derivatives were resolved using this method .
Safety And Hazards
properties
IUPAC Name |
methyl 2-chloro-4-pyrrolidin-1-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-16-12(15)10-5-4-9(8-11(10)13)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBLQYDWEPLAOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCCC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377011 | |
Record name | Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate | |
CAS RN |
175153-38-5 | |
Record name | Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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